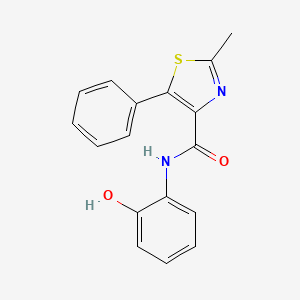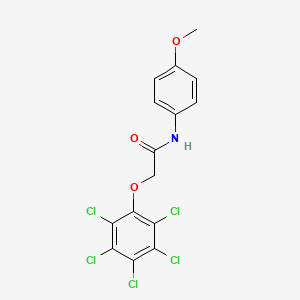![molecular formula C26H25N3O4 B11146599 N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11146599.png)
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dimethoxyphenethyl group and a naphthyl-pyridazinyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Synthesis of the naphthyl-pyridazinyl intermediate: This involves the reaction of 1-naphthylamine with a suitable pyridazine derivative under acidic conditions to form the desired intermediate.
Coupling reaction: The final step involves the coupling of the 3,4-dimethoxyphenethylamine with the naphthyl-pyridazinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid, halogens.
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects on cancer cells.
Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)formamide: Shares the dimethoxyphenethyl group but differs in the rest of the structure.
N-(3,4-dimethoxyphenethyl)-3-chloro-N-methylpropan-1-amine: Contains a similar phenethyl group but has different functional groups and a different overall structure.
N-(3,4-dimethoxyphenethyl)-1-methylpiperidin-4-amine: Another compound with a similar phenethyl group but a different core structure.
The uniqueness of N1-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H25N3O4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-12-10-18(16-24(23)33-2)14-15-27-25(30)17-29-26(31)13-11-22(28-29)21-9-5-7-19-6-3-4-8-20(19)21/h3-13,16H,14-15,17H2,1-2H3,(H,27,30) |
Clave InChI |
YHRGANNOZDMOTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11146524.png)
methanone](/img/structure/B11146528.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11146532.png)

![4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11146541.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11146552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11146553.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11146559.png)

![1-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11146584.png)
![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}acetamide](/img/structure/B11146591.png)

![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B11146601.png)
![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11146613.png)
